molecular formula C27H18O4 B4705870 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B4705870
M. Wt: 406.4 g/mol
InChI Key: UESXYFQTTAUPJA-UHFFFAOYSA-N
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Description

7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a naphthyl group, a phenyl group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenyl-2H-chromen-2-one with 2-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the oxoethoxy group, typically using ethyl bromoacetate and a base like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is unique due to its combination of a chromen-2-one core with naphthyl and phenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

7-[2-(Naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the chromenone class of compounds. Its unique structural features suggest potential applications in medicinal chemistry, particularly in drug discovery. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound’s structure consists of a chromenone core with a naphthyl group and an oxoethoxy substituent. The presence of these functional groups contributes to its biological activity.

Property Value
Molecular Formula C24H20O4
Molecular Weight 388.42 g/mol
IUPAC Name 7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenylchromen-2-one

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of key proteins involved in inflammatory processes and pain pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to pain and inflammation.
  • Receptor Interaction : It could interact with receptors involved in nociception and inflammatory responses.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies:

  • Pain Management : A study on related chromenone derivatives demonstrated significant anti-nociceptive effects in animal models, suggesting potential for pain management therapies .
    • Findings : The compound showed high affinity for receptors associated with pain modulation, indicating its potential use in developing new analgesics.
  • Anti-inflammatory Activity : Research on similar compounds has highlighted their effectiveness in reducing inflammation markers in various models .
    • Outcomes : These compounds were observed to decrease levels of pro-inflammatory cytokines, which could translate into therapeutic benefits for conditions like arthritis.

Toxicological Profile

Toxicity assessments are crucial for evaluating the safety of new compounds. Initial studies on related compounds have shown low toxicity levels in both in vitro and in vivo models, indicating that this compound may also exhibit a favorable safety profile .

Properties

IUPAC Name

7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O4/c28-25(21-11-10-18-6-4-5-9-20(18)14-21)17-30-22-12-13-23-24(19-7-2-1-3-8-19)16-27(29)31-26(23)15-22/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESXYFQTTAUPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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